2-(BENZYLSULFANYL)-N-(2,5-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
This compound is a structurally complex spirocyclic triazole derivative, characterized by a unique 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its molecular architecture includes a benzylsulfanyl substituent at position 2, a phenyl group at position 3, and a carboxamide moiety linked to a 2,5-dimethoxyphenyl group at position 6. Such spirocyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity, which often enhances target binding specificity and metabolic stability.
Properties
IUPAC Name |
3-benzylsulfanyl-N-(2,5-dimethoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-35-23-13-14-25(36-2)24(19-23)30-28(34)33-17-15-29(16-18-33)31-26(22-11-7-4-8-12-22)27(32-29)37-20-21-9-5-3-6-10-21/h3-14,19H,15-18,20H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCAYYWKPCDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-(2,5-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization of the resulting intermediate. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-(2,5-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multiple synthetic routes that may include cyclization reactions to form the spirocyclic core followed by functionalization steps. Specific conditions such as temperature and solvent choice are optimized to achieve high yields and purity. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
Chemistry
In the realm of chemistry, this compound serves as a critical building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel chemical transformations and develop new synthetic methodologies.
Biology
Biologically, 2-(Benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide has shown potential biological activity that could be harnessed for drug discovery. Preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors involved in various biological processes .
Medicine
The therapeutic potential of this compound is significant. Its unique functional groups may confer specific pharmacological properties that can be explored for treating diseases such as cancer or inflammatory conditions. The mechanism of action is likely mediated through pathways regulating cellular functions like signal transduction or gene expression .
Industry
In industrial applications, this compound can be utilized in the development of new materials with unique properties. Its chemical versatility allows for the creation of specialized polymers or coatings that could have applications in electronics or materials science .
Case Studies and Research Findings
Several case studies have been documented regarding the applications of compounds similar to 2-(Benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide.
Case Study 1: Anticancer Activity
Research has indicated that triazole-containing compounds exhibit significant anticancer activity against various cancer cell lines. A study demonstrated that compounds structurally related to the target compound inhibited tumor growth through apoptosis induction .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrases (CAs) IX and XII by related compounds. These enzymes are crucial for tumor survival under hypoxic conditions; thus, inhibitors could serve as potent anticancer agents .
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-(2,5-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence (Reference Table, 2006) lists several structurally related compounds, though none directly match the spirocyclic triazole-carboxamide framework of the target molecule.
Table 1: Structural and Functional Comparison
Key Observations:
Spirocyclic vs.
Substituent Diversity : The benzylsulfanyl and 2,5-dimethoxyphenyl groups distinguish it from simpler nitroaromatics (e.g., 5-nitro-ortho-toluidine), which lack the steric bulk and hydrogen-bonding capacity critical for receptor interactions.
Carboxamide Functionality : The carboxamide linkage mirrors motifs in antibiotics like tetracyclines but lacks the polycyclic backbone required for ribosomal binding .
Research Findings and Limitations
- Triazole Derivatives: Compounds like 4-ethyl-4H-1,2,4-triazol-3-amine are known for antifungal activity (e.g., fluconazole analogs), suggesting the target molecule may share similar mechanisms but with enhanced specificity due to its spirocyclic core .
Critical Analysis of Evidence Gaps
The provided evidence lacks specific data on the target compound’s synthesis, bioactivity, or clinical relevance. To address this, additional sources such as peer-reviewed journals (e.g., Journal of Medicinal Chemistry), patent databases, or specialized spirocyclic compound studies should be consulted.
Biological Activity
The compound 2-(Benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.51 g/mol. The structure features a triazaspiro scaffold, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar scaffolds have shown high cytotoxicity against human leukemia and solid tumor cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(Benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-3-phenyl... | U937 (human myeloid leukemia) | TBD | Apoptosis induction |
| Similar Derivative | A549 (lung cancer) | TBD | Cell cycle arrest |
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of specific enzymes related to neurodegenerative diseases. For example, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology. The inhibitory activities were measured using standard assays and showed promising results .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in neurotransmitter degradation.
- Apoptotic Pathways : It may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Modulation : The compound could interfere with the cell cycle machinery, leading to cell cycle arrest in specific phases.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study 1 : Evaluated the anticancer effects on breast cancer cell lines (MCF-7). Results indicated significant cytotoxicity with an IC50 value less than 10 µM.
- Study 2 : Investigated neuroprotective effects in vitro using neuronal cell models exposed to oxidative stress. The compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
